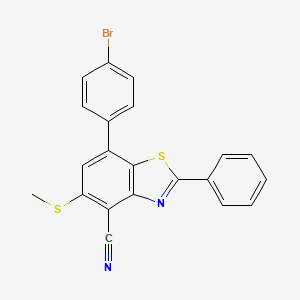
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal is an organic compound characterized by its unique structure, which includes a furan ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of 5-methylfuran-2-carbaldehyde with 2,2,5-trimethylhexanal under basic conditions. The reaction is followed by dehydration to form the desired enal compound. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enoic acid.
Reduction: 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enol.
Substitution: 2,2,5-Trimethyl-7-(5-bromofuran-2-yl)hept-4-enal.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enal can be compared with similar compounds such as:
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2,5-Trimethyl-7-(5-methylfuran-2-yl)hept-4-enol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2,5-Trimethyl-7-(5-bromofuran-2-yl)hept-4-enal: Similar structure but with a bromine-substituted furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
875669-29-7 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2,2,5-trimethyl-7-(5-methylfuran-2-yl)hept-4-enal |
InChI |
InChI=1S/C15H22O2/c1-12(9-10-15(3,4)11-16)5-7-14-8-6-13(2)17-14/h6,8-9,11H,5,7,10H2,1-4H3 |
InChI-Schlüssel |
QFISIZUKIZGILM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCC(=CCC(C)(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

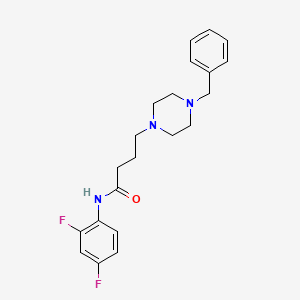
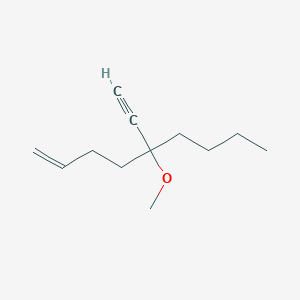
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
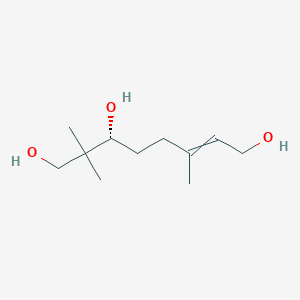
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
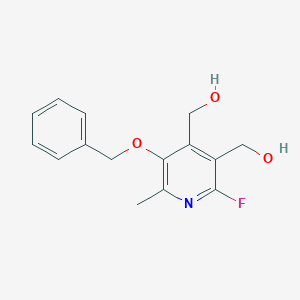

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)

![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)

